molecular formula C20H21N3 B3870249 N-methyl-1-pyridin-2-yl-N-(4-pyridin-2-ylbenzyl)ethanamine

N-methyl-1-pyridin-2-yl-N-(4-pyridin-2-ylbenzyl)ethanamine

Cat. No. B3870249
M. Wt: 303.4 g/mol
InChI Key: PYYXVYPNICFOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-pyridin-2-yl-N-(4-pyridin-2-ylbenzyl)ethanamine, also known as MPPE, is a chemical compound that has been studied for its potential use in scientific research. MPPE is a member of the class of compounds known as monoamine transporters, which are involved in the regulation of neurotransmitter levels in the brain.

Scientific Research Applications

N-methyl-1-pyridin-2-yl-N-(4-pyridin-2-ylbenzyl)ethanamine has been studied for its potential use in scientific research, particularly in the field of neuroscience. One area of research that has focused on N-methyl-1-pyridin-2-yl-N-(4-pyridin-2-ylbenzyl)ethanamine is the study of monoamine transporters, which are involved in the regulation of neurotransmitter levels in the brain. N-methyl-1-pyridin-2-yl-N-(4-pyridin-2-ylbenzyl)ethanamine has been shown to selectively bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes N-methyl-1-pyridin-2-yl-N-(4-pyridin-2-ylbenzyl)ethanamine a potentially useful tool for studying the role of dopamine in various neurological disorders.

Mechanism of Action

The mechanism of action of N-methyl-1-pyridin-2-yl-N-(4-pyridin-2-ylbenzyl)ethanamine involves its interaction with the dopamine transporter in the brain. N-methyl-1-pyridin-2-yl-N-(4-pyridin-2-ylbenzyl)ethanamine binds to the transporter and prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synapse. This increase in dopamine levels can have a variety of effects on the brain, including changes in mood, motivation, and reward processing.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-1-pyridin-2-yl-N-(4-pyridin-2-ylbenzyl)ethanamine are complex and varied, and depend on a number of factors, including the dose, route of administration, and individual differences in metabolism and physiology. Some of the effects that have been observed in animal studies include changes in locomotor activity, alterations in reward processing, and changes in gene expression in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-methyl-1-pyridin-2-yl-N-(4-pyridin-2-ylbenzyl)ethanamine in lab experiments is its selectivity for the dopamine transporter. This allows researchers to selectively manipulate dopamine levels in the brain, which can be useful for studying the role of dopamine in various neurological disorders. However, there are also limitations to the use of N-methyl-1-pyridin-2-yl-N-(4-pyridin-2-ylbenzyl)ethanamine in lab experiments. For example, the effects of N-methyl-1-pyridin-2-yl-N-(4-pyridin-2-ylbenzyl)ethanamine can be highly variable and depend on a number of factors, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research on N-methyl-1-pyridin-2-yl-N-(4-pyridin-2-ylbenzyl)ethanamine. One area of research that has received increasing attention in recent years is the study of the role of dopamine in addiction and substance abuse. N-methyl-1-pyridin-2-yl-N-(4-pyridin-2-ylbenzyl)ethanamine could be a useful tool for studying the neurobiological mechanisms underlying addiction and for developing new treatments for substance use disorders. Additionally, there is growing interest in the use of N-methyl-1-pyridin-2-yl-N-(4-pyridin-2-ylbenzyl)ethanamine as a potential diagnostic tool for neurological disorders, such as Parkinson's disease and schizophrenia. Further research is needed to fully understand the potential applications of N-methyl-1-pyridin-2-yl-N-(4-pyridin-2-ylbenzyl)ethanamine in these areas.

properties

IUPAC Name

N-methyl-1-pyridin-2-yl-N-[(4-pyridin-2-ylphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3/c1-16(19-7-3-5-13-21-19)23(2)15-17-9-11-18(12-10-17)20-8-4-6-14-22-20/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYXVYPNICFOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N(C)CC2=CC=C(C=C2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-pyridin-2-yl-N-(4-pyridin-2-ylbenzyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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